molecular formula C7H9ClN2 B569009 2-(5-Chloropyridin-2-YL)ethanamine CAS No. 1060802-15-4

2-(5-Chloropyridin-2-YL)ethanamine

Cat. No.: B569009
CAS No.: 1060802-15-4
M. Wt: 156.613
InChI Key: OHLYTCITEHCSNN-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-YL)ethanamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-YL)ethanamine typically involves the reaction of 5-chloropyridine with ethylenediamine under controlled conditions. One common method is the nucleophilic substitution reaction where 5-chloropyridine is treated with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylpyridin-2-YL)ethanamine: Similar structure but with a methyl group instead of chlorine.

    2-(5-Bromopyridin-2-YL)ethanamine: Contains a bromine atom instead of chlorine.

    2-(5-Fluoropyridin-2-YL)ethanamine: Contains a fluorine atom instead of chlorine.

Uniqueness

2-(5-Chloropyridin-2-YL)ethanamine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLYTCITEHCSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307780
Record name 5-Chloro-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-15-4
Record name 5-Chloro-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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